molecular formula C12H19N3Na2O13P2 B13817372 disodium;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2,3-dihydroxypropyl phosphate

disodium;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2,3-dihydroxypropyl phosphate

Cat. No.: B13817372
M. Wt: 521.22 g/mol
InChI Key: UJKDVUANMMTQET-HSRNSRQOSA-L
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Description

Cytidine 5’-diphosphoglycerol disodium salt is a chemical compound with the molecular formula C12H19N3O13P2Na2 and a molecular weight of 521.22 g/mol . . This compound is used in various scientific research applications due to its unique properties and functions.

Preparation Methods

The preparation of Cytidine 5’-diphosphoglycerol disodium salt involves synthetic routes that include the reaction of cytidine with glycerol-3-phosphate in the presence of specific reagents and conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pH conditions to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high yield and purity.

Chemical Reactions Analysis

Cytidine 5’-diphosphoglycerol disodium salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of oxidized derivatives, while substitution reactions can result in the replacement of specific functional groups .

Scientific Research Applications

Cytidine 5’-diphosphoglycerol disodium salt has a wide range of scientific research applications. In chemistry, it is used as a reagent in the synthesis of other compounds. In biology, it plays a role in the study of cellular processes and metabolic pathways. In medicine, it is used in research related to drug development and therapeutic interventions. Additionally, it has applications in the industry as an intermediate in the production of various chemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of Cytidine 5’-diphosphoglycerol disodium salt involves its interaction with specific molecular targets and pathways. It acts as a substrate for enzymes involved in the synthesis of glycerophospholipids, which are essential components of cell membranes. The compound is also involved in the regulation of metabolic pathways related to energy production and cellular signaling .

Comparison with Similar Compounds

Cytidine 5’-diphosphoglycerol disodium salt can be compared with other similar compounds such as Cytidine 5’-triphosphate disodium salt and Cytidine 5’-monophosphate disodium salt. While all these compounds contain the cytidine moiety, they differ in the number and type of phosphate groups attached. Cytidine 5’-triphosphate disodium salt has three phosphate groups, making it a high-energy molecule involved in various biochemical processes. Cytidine 5’-monophosphate disodium salt, on the other hand, has only one phosphate group and is involved in different metabolic pathways . The unique structure of Cytidine 5’-diphosphoglycerol disodium salt allows it to participate in specific reactions and pathways that are distinct from those of its analogs.

Properties

Molecular Formula

C12H19N3Na2O13P2

Molecular Weight

521.22 g/mol

IUPAC Name

disodium;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2,3-dihydroxypropyl phosphate

InChI

InChI=1S/C12H21N3O13P2.2Na/c13-8-1-2-15(12(20)14-8)11-10(19)9(18)7(27-11)5-26-30(23,24)28-29(21,22)25-4-6(17)3-16;;/h1-2,6-7,9-11,16-19H,3-5H2,(H,21,22)(H,23,24)(H2,13,14,20);;/q;2*+1/p-2/t6?,7-,9-,10-,11-;;/m1../s1

InChI Key

UJKDVUANMMTQET-HSRNSRQOSA-L

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OCC(CO)O)O)O.[Na+].[Na+]

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC(CO)O)O)O.[Na+].[Na+]

Origin of Product

United States

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